4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid

Liquid Crystal Intermediate Ferroelectric Liquid Crystal Mesophase Engineering

Researchers synthesizing bent-core liquid crystals require precise alkyloxy chain lengths-substituting n=6 with n=7-10 alters mesophase stability and transition temperatures. This compound provides the exact hexyloxy homolog for reproducible LC behavior. • Direct esterification of the terminal -COOH group yields chiral dopants S811/R811 for blue phase stabilization (>20 K range). • Key precursor for unsymmetrical bent-core mesogens and oligo(oxyethylene)-spaced LC polymers. • Consistent quality for academic and industrial LC research programs.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
CAS No. 52899-68-0
Cat. No. B1294612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid
CAS52899-68-0
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C20H22O5/c1-2-3-4-5-14-24-17-10-8-16(9-11-17)20(23)25-18-12-6-15(7-13-18)19(21)22/h6-13H,2-5,14H2,1H3,(H,21,22)
InChIKeyVQLWORYWCJWAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((4-(Hexyloxy)benzoyl)oxy)benzoic Acid Procurement Profile


4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid (CAS 52899-68-0), also known as 4-carboxyphenyl 4-(hexyloxy)benzoate, is a thermotropic liquid crystalline compound and versatile synthetic intermediate . It belongs to the class of 4-((4-(alkyloxy)benzoyl)oxy)benzoic acids and serves as a core building block for constructing bent-core mesogens and ester-ether liquid crystals with oligo(oxyethylene) spacers [1][2]. The compound features a rigid aromatic core with a terminal carboxylic acid functional group and a flexible hexyloxy tail, which imparts specific mesomorphic behavior distinct from homologues with different alkyl chain lengths or terminal substituents [2].

4-((4-(Hexyloxy)benzoyl)oxy)benzoic Acid Substitution Risk


Substitution of 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid with other 4-((4-(alkyloxy)benzoyl)oxy)benzoic acid homologues (e.g., hexyl, heptyl, octyl, nonyl, decyl) or simple 4-alkoxybenzoic acids is not chemically interchangeable without altering downstream mesomorphic properties [1]. The length of the alkyloxy tail directly influences phase transition temperatures, mesophase stability, and compatibility with other liquid crystal components [2][3]. Homologous series of 4-((4-(alkyloxy)benzoyl)oxy)benzoic acids (n = 6–10 carbon atoms) exhibit distinct liquid crystalline behavior when incorporated into bent-core architectures, with chain length dictating the type and temperature range of mesophases observed [1]. Additionally, the terminal carboxylic acid functionality of this specific compound enables esterification with chiral alcohols to produce chiral dopants such as S811 and R811—an application inaccessible to ester-capped or ether-terminated analogs [4]. The quantitative evidence below substantiates why this specific hexyloxy-substituted derivative warrants distinct procurement consideration.

4-((4-(Hexyloxy)benzoyl)oxy)benzoic Acid: Comparative Evidence


Room Temperature Liquid State vs. Solid Analogs

4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid exhibits a melting point of -2°C, existing as a liquid at room temperature, in stark contrast to its close structural relative 4-(hexyloxy)benzoic acid (CAS 1142-39-8), which is a solid with a melting range of 105–153°C . This -107°C to -155°C differential in melting behavior arises from the extended aromatic core and ester linkage in the target compound, which disrupts intermolecular hydrogen bonding networks present in the simpler 4-hexyloxybenzoic acid. The liquid state at ambient conditions eliminates the need for heating during formulation, reduces crystallization risk in binary mixtures, and may contribute to the compound's classification as a ferroelectric liquid crystal component .

Liquid Crystal Intermediate Ferroelectric Liquid Crystal Mesophase Engineering

Chain Length vs. Mesomorphic Behavior in Bent-Core LCs

In the synthesis of unsymmetrical bent-core liquid crystals based on a resorcinol core, the use of 4-((4-(alkyloxy)benzoyl)oxy)benzoic acids with varying alkyl chain lengths (n = 6–10 carbons) produces distinct mesomorphic outcomes [1]. The hexyloxy derivative (n=6, the target compound) yields specific phase behavior when incorporated into the bent-core architecture, while longer-chain homologues (n=7–10) alter the mesophase type and thermal stability ranges due to increased molecular flexibility and modified packing constraints [1]. Similarly, in banana-shaped liquid crystals derived from 2,7-dihydroxynaphthalene, the target compound (n=6) was employed alongside other chain-length variants, with mesomorphic properties assigned via optical polarizing microscopy and differential scanning calorimetry, confirming that chain length is a critical determinant of the resulting liquid crystalline phase [2]. The hexyl chain length (C6) represents an intermediate hydrophobicity and molecular aspect ratio that balances solubility, mesophase stability, and synthetic accessibility relative to shorter (more rigid, less soluble) or longer (more flexible, different phase morphology) alkyloxy tails.

Bent-Core Liquid Crystals Mesophase Engineering Homologous Series

Carboxylic Acid vs. Ester for Chiral Dopant Synthesis

The terminal carboxylic acid group of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid serves as a reactive handle for esterification with chiral alcohols, enabling the synthesis of chiral dopants such as S-(+)-2-octyl 4-(4-hexyloxybenzoyloxy)benzoate (S811) and its R-enantiomer (R811) [1]. This functional capability distinguishes the target compound from analogs where the terminal acid is replaced by a methyl ester (e.g., 4-(4'-hexyloxybenzoyloxy)benzoic acid methyl ester) or other non-reactive capping groups [2]. In blue phase liquid crystal binary mixtures, S811 at 20–40 wt% concentration is added to rodlike racemic salicylaldimine-based mesogens to stabilize cubic blue phases over temperature ranges exceeding 20 K [1]. The carboxylic acid functionality of the target compound is essential for this derivatization—ester-terminated analogs cannot undergo this chiral modification without prior deprotection, adding synthetic steps and reducing yield.

Chiral Dopant Blue Phase Stabilization Ferroelectric Liquid Crystal

Purity Specification: Commercial vs. Research Grade

Commercially available 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid (CAS 52899-68-0) is supplied with a minimum assay specification of ≥95.0% purity and appears as a white solid from certain suppliers, contrasting with the liquid state reported elsewhere, which may reflect differences in purity grade or handling conditions . This ≥95.0% specification provides a defined quality baseline for procurement, whereas some research-grade suppliers offer the compound without explicit purity guarantees. The product is categorized as a liquid crystal intermediate with customized synthesis availability . For comparison, related liquid crystal intermediates such as 4-(hexyloxy)benzoic acid (CAS 1142-39-8) are offered with 98% (min, HPLC) purity but with moisture content specifications (0.5% max) that are critical for moisture-sensitive applications . The target compound's purity specification directly impacts reproducibility in downstream esterification reactions where carboxylic acid content must be accurately known for stoichiometric calculations.

Liquid Crystal Intermediate Quality Control Custom Synthesis

4-((4-(Hexyloxy)benzoyl)oxy)benzoic Acid Applications


S811/R811 Synthesis for Blue Phase Stabilization

The terminal carboxylic acid group of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid enables direct esterification with chiral octan-2-ol to produce S-(+)-2-octyl 4-(4-hexyloxybenzoyloxy)benzoate (S811, CAS 87321-20-8) and its R-enantiomer (R811, CAS 133676-09-2). These chiral dopants, when added at 20–40 wt% to rodlike racemic Schiff base mesogens, stabilize cubic blue phases with temperature ranges exceeding 20 K [1]. This scenario leverages the compound's unique combination of a hexyloxy tail (providing liquid crystalline compatibility) and a free carboxylic acid (providing the reactive handle for chiral derivatization)—a combination not available in ester-capped analogs or simple 4-alkoxybenzoic acids.

Building Block for Bent-Core and Banana-Shaped LCs

4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid (n=6) serves as a key intermediate in the synthesis of unsymmetrical bent-core liquid crystals based on resorcinol cores and banana-shaped mesogens derived from 2,7-dihydroxynaphthalene [2][3]. In these architectures, the hexyloxy chain length specifically influences the resulting mesophase type and thermal stability range. Researchers developing new bent-core liquid crystalline materials should procure the exact chain-length homolog required for their target phase behavior, as substitution with other chain lengths (n=7–10) will alter the mesomorphic outcome [2]. The compound is used in esterification reactions with phenolic hydroxyl groups on the core structures, typically employing DCC/DMAP coupling conditions.

Intermediate for Ester-Ether LCs with Oligo(oxyethylene) Spacers

4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid and its homologues (as 4-(4′-alkoxybenzoyloxy)benzoic acids) are employed as liquid crystal intermediates for synthesizing ester-ether liquid crystal compounds containing oligo(oxyethylene) middle units [4]. These materials exhibit thermotropic liquid crystallinity and are relevant for applications requiring flexible spacer groups between rigid mesogenic units. The hexyloxy derivative (n=6) provides a specific balance between core rigidity and aliphatic flexibility that influences the phase behavior of the final oligo(oxyethylene)-containing liquid crystal polymers.

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